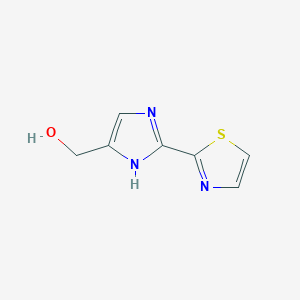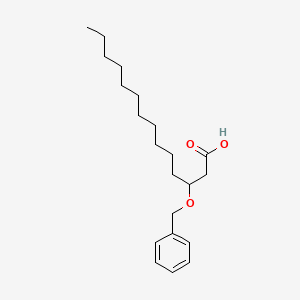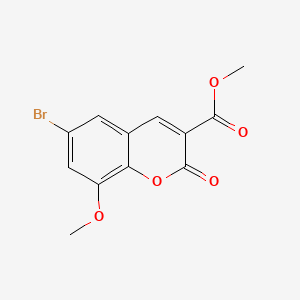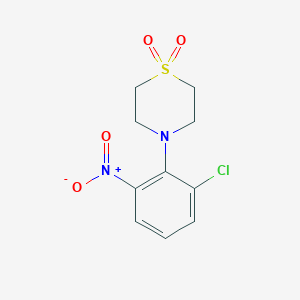
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic organic compound that contains a thiomorpholine ring substituted with a 2-chloro-6-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with 2-chloro-6-nitrobenzene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with 2-chloro-6-nitrobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand the interactions of thiomorpholine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)thiomorpholine 1,1-Dioxide: Similar structure but with a fluorine atom instead of chlorine.
4-(2-Chloro-6-nitrophenyl)morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
Uniqueness
4-(2-Chloro-6-nitrophenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the thiomorpholine ring and the 2-chloro-6-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H11ClN2O4S |
|---|---|
Poids moléculaire |
290.72 g/mol |
Nom IUPAC |
4-(2-chloro-6-nitrophenyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O4S/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-18(16,17)7-5-12/h1-3H,4-7H2 |
Clé InChI |
VKSDFFDQAFSOIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)

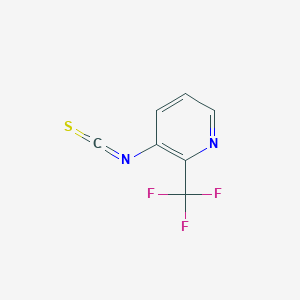


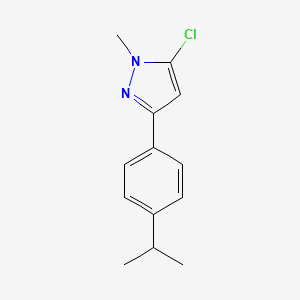
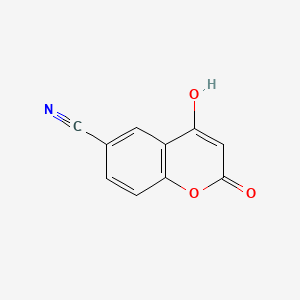
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
